molecular formula C7H16N2 B164320 (S)-1-Methyl-3-aminomethyl-piperidine CAS No. 1217604-20-0

(S)-1-Methyl-3-aminomethyl-piperidine

Cat. No.: B164320
CAS No.: 1217604-20-0
M. Wt: 128.22 g/mol
InChI Key: KEDTYNCWGSIWBK-ZETCQYMHSA-N
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Description

(S)-1-Methyl-3-aminomethyl-piperidine is a chiral amine compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-3-aminomethyl-piperidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Methyl-3-aminomethyl-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The piperidine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Substitution Conditions: Typically carried out in polar solvents under mild to moderate temperatures.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted piperidine derivatives.

Scientific Research Applications

(S)-1-Methyl-3-aminomethyl-piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-Methyl-3-aminomethyl-piperidine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

    ®-1-Methyl-3-aminomethyl-piperidine: The enantiomer of the compound with different stereochemistry.

    1-Methyl-3-aminomethyl-pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of piperidine.

    1-Methyl-3-aminomethyl-piperazine: Another similar compound with a piperazine ring.

Uniqueness: (S)-1-Methyl-3-aminomethyl-piperidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(3S)-1-methylpiperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDTYNCWGSIWBK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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